2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide
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Overview
Description
2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes an indole moiety, a trifluoromethoxy group, and a benzenesulfonamide group
Preparation Methods
The synthesis of 2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethoxy group, and sulfonamide formation. The synthetic route may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Trifluoromethoxy Group: This step may involve the use of trifluoromethoxy reagents such as trifluoromethyl iodide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring or the indole moiety.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
2-methoxy-5-(trifluoromethoxy)benzenesulfonamide: This compound lacks the indole moiety, making it less complex and potentially less versatile in its applications.
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide: This compound lacks the methoxy group, which may affect its reactivity and binding properties.
2-methoxy-N-{2-[2-methyl-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide: This compound lacks the trifluoromethoxy group, which may influence its electronic properties and interactions with molecular targets.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H25F3N2O4S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C22H25F3N2O4S/c1-13(2)15-5-8-20(30-4)21(11-15)32(28,29)26-10-9-17-14(3)27-19-7-6-16(12-18(17)19)31-22(23,24)25/h5-8,11-13,26-27H,9-10H2,1-4H3 |
InChI Key |
WCHMGCAGUHASNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC |
Origin of Product |
United States |
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